1-(1-Methyl-1H-pyrrol-2-yl)isoquinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H12N2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1-(1-methylpyrrol-2-yl)isoquinoline |
InChI |
InChI=1S/C14H12N2/c1-16-10-4-7-13(16)14-12-6-3-2-5-11(12)8-9-15-14/h2-10H,1H3 |
InChI Key |
WLVPGIHBCXXMTO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C2=NC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Synthetic Methodologies for 1 1 Methyl 1h Pyrrol 2 Yl Isoquinoline and Analogues
Retrosynthetic Analysis of the 1-(1-Methyl-1H-pyrrol-2-yl)isoquinoline Scaffold
Alternatively, a linear approach can be envisioned where the pyrrole (B145914) moiety is appended to a precursor that is then cyclized to form the isoquinoline (B145761) ring. This strategy would involve forming one of the key bonds of the isoquinoline nucleus with the pyrrole already in place. Each of these approaches has its own set of advantages and challenges, which will be explored in the subsequent sections.
Classical Approaches to Isoquinoline Ring System Formation
The formation of the isoquinoline core is a well-established area of organic synthesis, with several named reactions offering reliable pathways. The adaptation of these methods for the synthesis of precursors to this compound is a key consideration.
Bischler-Napieralski Cyclization Adaptations for this compound Precursors
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides using a dehydrating agent, which can be subsequently oxidized to the corresponding isoquinoline. wikipedia.orgorganic-chemistry.org For the synthesis of the target molecule, a plausible precursor would be an N-phenethylamide bearing the 1-methyl-1H-pyrrol-2-yl group.
The reaction proceeds via an intramolecular electrophilic aromatic substitution. wikipedia.org The key intermediate is a nitrilium ion, which is generated from the amide upon treatment with a condensing agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org
Table 1: Typical Conditions for Bischler-Napieralski Cyclization
| Parameter | Condition | Reference |
|---|---|---|
| Starting Material | β-arylethylamide | wikipedia.org |
| Condensing Agent | POCl₃, P₂O₅, Tf₂O | wikipedia.orgorganic-chemistry.org |
| Solvent | Acetonitrile, Toluene, or neat | nih.gov |
| Temperature | Reflux | wikipedia.org |
| Product | 3,4-Dihydroisoquinoline (B110456) | wikipedia.org |
Following the cyclization, the resulting 3,4-dihydroisoquinoline can be aromatized to the isoquinoline ring system using an oxidizing agent like palladium on carbon (Pd/C) or manganese dioxide (MnO₂).
Pictet-Spengler Reaction Pathways for Isoquinoline Core Construction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. wikipedia.orgyoutube.com This method is particularly useful for the synthesis of 1-substituted tetrahydroisoquinolines. To apply this to the synthesis of our target molecule, a β-phenylethylamine would be reacted with 1-methyl-1H-pyrrole-2-carbaldehyde.
The reaction is driven by the formation of an iminium ion intermediate, which then undergoes an intramolecular electrophilic attack on the aromatic ring. wikipedia.org The resulting tetrahydroisoquinoline can then be oxidized to the fully aromatic isoquinoline. The use of pyrrole as the aromatic component in the Pictet-Spengler reaction is known to proceed under mild conditions due to the electron-rich nature of the pyrrole ring. wikipedia.org
Table 2: General Conditions for the Pictet-Spengler Reaction
| Parameter | Condition | Reference |
|---|---|---|
| Starting Materials | β-arylethylamine, Aldehyde/Ketone | wikipedia.org |
| Catalyst | Protic acid (e.g., HCl, TFA) or Lewis acid | wikipedia.org |
| Solvent | Protic or aprotic solvents | wikipedia.org |
| Temperature | Varies from room temperature to reflux | wikipedia.org |
| Product | Tetrahydroisoquinoline | wikipedia.org |
Pomeranz-Fritsch Reaction and Related Methodologies
The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgthermofisher.com This reaction involves the condensation of an aromatic aldehyde with a 2,2-dialkoxyethylamine to form a Schiff base, which then cyclizes in the presence of a strong acid. wikipedia.orgchemistry-reaction.com For the synthesis of this compound, this would conceptually involve a benzylamine (B48309) derivative reacting with a glyoxal (B1671930) hemiacetal in a modification known as the Schlittler-Muller modification, which is suitable for preparing C1-substituted isoquinolines. thermofisher.comchem-station.com
The mechanism involves the formation of a benzalaminoacetal intermediate, which upon protonation and loss of alcohol, generates an electrophilic species that undergoes intramolecular cyclization onto the aromatic ring. wikipedia.org
Table 3: Common Reagents in the Pomeranz-Fritsch Reaction
| Component | Examples | Reference |
|---|---|---|
| Aldehyde/Ketone | Benzaldehyde derivatives | wikipedia.org |
| Amine Component | 2,2-Dialkoxyethylamine | wikipedia.org |
| Acid Catalyst | H₂SO₄, PPA, BF₃·OEt₂ | chemistry-reaction.com |
| Product | Substituted Isoquinoline | wikipedia.org |
Synthesis of the Pyrrole Moiety and its N-Methylation
The 1-methyl-1H-pyrrole-2-yl fragment is a crucial building block. The synthesis of pyrrole derivatives can be achieved through various methods, including the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine. For the specific case of a 2-substituted pyrrole, a suitable starting material would be a functionalized 1,4-dicarbonyl compound.
Once the pyrrole ring is formed, N-methylation is typically achieved by treating the pyrrole with a methylating agent in the presence of a base. Common methylating agents include methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), and the base serves to deprotonate the pyrrole nitrogen, increasing its nucleophilicity.
Carbon-Carbon Bond Formation Strategies for Pyrrole-Isoquinoline Coupling
A convergent approach to the synthesis of this compound relies on the formation of the C1-C2' bond by coupling pre-formed isoquinoline and pyrrole rings. Modern cross-coupling reactions are well-suited for this purpose.
Suzuki Coupling: This palladium-catalyzed reaction involves the coupling of an organoboron compound with a halide or triflate. organic-chemistry.org In this context, one could couple a 1-haloisoquinoline with 1-methyl-1H-pyrrol-2-ylboronic acid or its ester. mdpi.comresearchgate.net
Stille Coupling: The Stille reaction utilizes a palladium catalyst to couple an organotin compound with an organic halide. harvard.edu For our target molecule, this would involve the reaction of a 1-haloisoquinoline with a 2-(trialkylstannyl)-1-methyl-1H-pyrrole.
Negishi Coupling: This reaction employs a palladium or nickel catalyst to couple an organozinc compound with an organic halide. organic-chemistry.orgnih.gov The synthesis would involve reacting a 1-haloisoquinoline with a 2-(zinc halide)-1-methyl-1H-pyrrole. nih.gov
Table 4: Overview of Cross-Coupling Reactions for Pyrrole-Isoquinoline Linkage
| Reaction | Pyrrole Reagent | Isoquinoline Reagent | Catalyst |
|---|---|---|---|
| Suzuki | Boronic acid/ester | Halide/Triflate | Palladium complex |
| Stille | Stannane | Halide/Triflate | Palladium complex |
Another emerging strategy is the direct C-H activation/functionalization, which could potentially form the C-C bond by activating a C-H bond on either the pyrrole or the isoquinoline ring, followed by coupling with a suitable partner. This approach offers a more atom-economical route by avoiding the pre-functionalization of the coupling partners.
Cross-Coupling Reactions for C(sp²)-C(sp²) Bond Formation
Cross-coupling reactions are fundamental in contemporary organic synthesis for the formation of carbon-carbon bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide, catalyzed by a transition metal complex, most commonly palladium or nickel.
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions due to its operational simplicity, the commercial availability and stability of boronic acid reagents, and the generally mild reaction conditions. The reaction couples an organoboron reagent with an organic halide or triflate. For the synthesis of this compound, this would typically involve the coupling of a 1-haloisoquinoline with 1-methyl-1H-pyrrole-2-boronic acid (or its corresponding boronate ester) or, conversely, 1-iodoisoquinoline-1-boronic acid with a 2-halo-1-methyl-1H-pyrrole.
The catalytic cycle is centered around a palladium complex that cycles between Pd(0) and Pd(II) oxidation states. Key steps include the oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boron atom to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the active Pd(0) catalyst. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields. Phosphine ligands, such as SPhos or P(t-Bu)₃, are often effective in these transformations.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Value |
| Pyrrole Component | 1-Methyl-1H-pyrrole-2-boronic acid pinacol (B44631) ester |
| Isoquinoline Component | 1-Chloroisoquinoline (B32320) |
| Catalyst | Pd(OAc)₂ / SPhos |
| Base | K₃PO₄ |
| Solvent | 1,4-Dioxane/H₂O |
| Temperature | 80-110 °C |
| Typical Yield | Good to Excellent |
The Stille coupling utilizes an organotin reagent (organostannane) as the nucleophilic partner to couple with an organic halide or triflate, catalyzed by a palladium complex. This method is valued for its tolerance of a wide variety of functional groups, as organostannanes are generally stable to air and moisture and are compatible with many reaction conditions. For the target molecule, this could involve the reaction of 1-chloro- or 1-bromoisoquinoline (B74834) with 1-methyl-2-(tributylstannyl)-1H-pyrrole.
A significant advantage of the Stille reaction is that the organostannane reagents are often unreactive towards many functional groups that would be incompatible with more reactive organometallics like Grignard or organolithium reagents. However, a major drawback is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture. Research has demonstrated the utility of Stille coupling for complex C(sp²)-C(sp³) bond formations within pyrrole-containing systems, highlighting its potential for constructing the desired heteroaryl-heteroaryl linkage. rsc.org
Table 2: Representative Conditions for Stille Coupling
| Parameter | Value |
| Pyrrole Component | 1-Methyl-2-(tributylstannyl)-1H-pyrrole |
| Isoquinoline Component | 1-Iodoisoquinoline |
| Catalyst | Pd(PPh₃)₄ |
| Solvent | Toluene or DMF |
| Additives | LiCl (optional, to facilitate transmetalation) |
| Temperature | 90-120 °C |
| Typical Yield | Moderate to Good |
The Negishi and Kumada couplings are powerful alternatives that employ more reactive organometallic reagents. wikipedia.orgorganic-chemistry.org
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by palladium or nickel. organic-chemistry.org Organozinc compounds are more reactive than organoboron or organotin reagents, often allowing for reactions to proceed under milder conditions or with less reactive organic halides (e.g., chlorides). organic-chemistry.org The synthesis could proceed via the coupling of 1-chloroisoquinoline with a (1-methyl-1H-pyrrol-2-yl)zinc halide. researchgate.net The organozinc reagent is typically prepared in situ from the corresponding organolithium or Grignard reagent, or directly from an organic halide and activated zinc metal. A key advantage is the high reactivity, while a disadvantage is the moisture and air sensitivity of the organozinc reagents. Recent advances have included photoinduced Negishi couplings that can expand the scope to include deactivated aryl halides. nih.gov
The Kumada coupling was one of the first transition-metal-catalyzed cross-coupling reactions developed and utilizes a Grignard reagent (organomagnesium) as the coupling partner. organic-chemistry.orgwikipedia.org This method is highly effective for forming C-C bonds and is often catalyzed by nickel or palladium complexes. wikipedia.orgresearchgate.net The synthesis of the target molecule could be achieved by coupling 1-chloroisoquinoline with (1-methyl-1H-pyrrol-2-yl)magnesium bromide. The primary advantage of the Kumada coupling is the high reactivity of the Grignard reagent and the low cost of starting materials. organic-chemistry.org However, this high reactivity also leads to its main limitation: a low tolerance for functional groups such as esters, ketones, and even mildly acidic protons. wikipedia.org
Table 3: Representative Conditions for Negishi and Kumada Coupling
| Parameter | Negishi Coupling | Kumada Coupling |
| Organometallic Reagent | (1-Methyl-1H-pyrrol-2-yl)zinc chloride | (1-Methyl-1H-pyrrol-2-yl)magnesium bromide |
| Electrophile | 1-Chloroisoquinoline | 1-Chloroisoquinoline |
| Catalyst | Pd(dppf)Cl₂ or Ni(acac)₂ | Ni(dppf)Cl₂ or Pd(PPh₃)₄ |
| Solvent | THF or DMA | THF or Diethyl Ether |
| Temperature | 25-80 °C | 0-65 °C |
| Typical Yield | Good to Excellent | Good to Excellent |
Direct C-H Arylation Methodologies
Direct C-H arylation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions. This strategy avoids the pre-functionalization step of preparing an organometallic reagent, instead forming the C-C bond by directly coupling a C-H bond of one partner with a C-X (halide) bond of the other, or in some cases, coupling two different C-H bonds.
The C-1 position of the isoquinoline ring is electronically deficient and susceptible to C-H activation. Transition metals, particularly palladium and rhodium, can catalyze the direct arylation of this position. mdpi.comnih.gov In this approach, isoquinoline itself can be used as a substrate to couple with an aryl or heteroaryl halide. For the synthesis of the target compound, this would involve the reaction between isoquinoline and a 2-halo-1-methyl-1H-pyrrole.
The mechanism typically involves coordination of the catalyst to the nitrogen of the isoquinoline, followed by a concerted metalation-deprotonation (CMD) step at the C-1 position to form a six-membered palladacycle or rhodacycle intermediate. This intermediate then undergoes oxidative addition with the heteroaryl halide, followed by reductive elimination to furnish the product and regenerate the active catalyst. This method is highly attractive due to its step-economy, as it bypasses the need to synthesize a pre-activated isoquinoline derivative. nih.gov
Table 4: Representative Conditions for C-H Arylation at Isoquinoline C-1
| Parameter | Value |
| Isoquinoline Component | Isoquinoline |
| Pyrrole Component | 2-Bromo-1-methyl-1H-pyrrole |
| Catalyst | Pd(OAc)₂ or [Rh(cod)Cl]₂ |
| Ligand | P(o-tol)₃ or specific phosphines |
| Base/Additive | K₂CO₃ or PivOH |
| Solvent | Toluene, xylene, or DMA |
| Temperature | 120-150 °C |
| Typical Yield | Moderate to Good |
Conversely, the C-H bonds of the electron-rich pyrrole ring can be activated and coupled with a 1-haloisoquinoline. The C-2 and C-5 positions of N-substituted pyrroles are the most acidic and sterically accessible, making them prime sites for C-H functionalization. rsc.org Palladium catalysis is commonly employed for the direct arylation of pyrroles. nih.gov
Table 5: Representative Conditions for C-H Arylation at Pyrrole C-2
| Parameter | Value |
| Pyrrole Component | 1-Methyl-1H-pyrrole |
| Isoquinoline Component | 1-Bromoisoquinoline |
| Catalyst | Pd(OAc)₂ |
| Ligand | XPhos or similar Buchwald ligands |
| Base | K₂CO₃ or Cs₂CO₃ |
| Additive | Pivalic Acid (PivOH) |
| Solvent | 1,4-Dioxane or Toluene |
| Temperature | 100-140 °C |
| Typical Yield | Moderate to Good |
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution (SNAr) represents a significant avenue for the synthesis and modification of heteroaromatic compounds like isoquinolines. This class of reactions is instrumental in pharmaceutical and chemical research for modifying aromatic ring systems. nih.gov The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence through a non-aromatic Meisenheimer complex. However, recent studies suggest that many SNAr reactions may proceed through a concerted mechanism. nih.govrsc.org
In the context of synthesizing this compound analogues, an SNAr strategy could involve the reaction of a suitably activated isoquinoline derivative with a pyrrole-based nucleophile. For instance, a halo-substituted isoquinoline could react with 1-methyl-1H-pyrrole in the presence of a strong base to facilitate the substitution. The reactivity of the isoquinoline ring is influenced by the position of the leaving group and the presence of electron-withdrawing groups.
Recent research has broadened the scope of SNAr reactions, including the use of perfluorophenyl groups as reactive functionalities on semiconducting polymers that undergo rapid nucleophilic aromatic substitution. mdpi.com While not directly applied to the target molecule, this demonstrates the potential for activating aromatic systems for SNAr. The dearomatization of isoquinolines through nucleophilic attack is another related strategy that generates structural complexity. nih.gov
The choice of solvent, base, and temperature is crucial for the success of SNAr reactions. The reaction conditions must be carefully optimized to favor the desired substitution product and minimize side reactions. The table below summarizes key considerations for employing SNAr strategies.
| Factor | Consideration | Rationale |
| Substrate | Activation of the isoquinoline ring with an electron-withdrawing group and a good leaving group (e.g., F, Cl, Br) at the 1-position. | Enhances the electrophilicity of the carbon atom undergoing nucleophilic attack. |
| Nucleophile | Generation of the 1-methyl-2-pyrrolyl anion or a related organometallic species. | Provides a potent nucleophile to attack the isoquinoline ring. |
| Solvent | Aprotic polar solvents (e.g., DMF, DMSO). | Stabilizes the charged intermediates (Meisenheimer complex) in a stepwise mechanism. |
| Base | Strong, non-nucleophilic bases (e.g., NaH, KHMDS). | Deprotonates the pyrrole to generate the active nucleophile. |
| Temperature | Varies depending on the reactivity of the substrates. | Controlled heating may be required to overcome the activation energy barrier. |
Development of Novel Synthetic Routes to this compound
The quest for more efficient and versatile methods for constructing the this compound scaffold has led to the development of novel synthetic routes. These approaches often involve multi-component reactions, cascade sequences, and the use of innovative catalytic systems.
A copper-catalyzed cascade reaction has been developed for the synthesis of pyrrolo[2,1-a]isoquinolines from terminal alkynes, aldehydes, and tetrahydroisoquinolines. acs.org This method proceeds through a condensation/Mannich-type addition/oxidation/cyclization sequence. Another novel approach involves a three-component reaction between isoquinoline, a phenacyl bromide, and a chromone-3-carboxaldehyde (B97568) in an aqueous micellar medium, which is environmentally friendly. researchgate.net Furthermore, multicomponent 1,3-dipolar cycloaddition reactions have been employed to synthesize pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. nih.gov
Chemo- and Regioselective Synthesis Optimization
Achieving high chemo- and regioselectivity is a primary goal in the synthesis of complex molecules like this compound. This involves controlling which functional groups react and at which position the new bonds are formed.
For instance, in the synthesis of substituted pyrroles and isoquinolines from ketoxime acetates and ynals, the reaction pathway can be switched between a formal [3+2] and [4+2] annulation by simply changing the catalyst and solvent, demonstrating excellent regioselectivity. nih.gov The development of catalyst-free, one-pot chemo- and regioselective syntheses of polycondensed imidazoles and indoles highlights the potential for similar strategies in the synthesis of the target compound. mdpi.com
The following table outlines strategies to enhance chemo- and regioselectivity in the synthesis of this compound.
| Strategy | Description | Example Application |
| Directing Groups | Functional groups on the starting materials that direct the reaction to a specific position. | A directing group on the isoquinoline ring could favor substitution at the C1 position. |
| Catalyst Control | The choice of catalyst can influence the reaction pathway and favor one regioisomer over another. | Different transition metal catalysts (e.g., Pd, Cu, Rh) can exhibit distinct regioselectivities in cross-coupling reactions. organic-chemistry.org |
| Steric Hindrance | Bulky substituents can block certain reactive sites, thereby promoting reaction at less hindered positions. | A bulky group on the isoquinoline or pyrrole moiety could be used to control the regiochemical outcome. |
| Reaction Conditions | Temperature, solvent, and the nature of the reactants can all play a role in determining the selectivity of a reaction. | Optimization of these parameters is crucial for achieving the desired product. mdpi.com |
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into synthetic methodologies is of increasing importance to minimize environmental impact. This involves the use of safer solvents, renewable starting materials, atom-economical reactions, and energy-efficient processes. rsc.org
Several green approaches have been reported for the synthesis of isoquinoline and related heterocyclic systems. These include the use of environmentally benign catalysts and solvents, such as water. sci-hub.seijpsjournal.com For example, a high-yielding and environmentally friendly protocol for the synthesis of pyrrolo[2,1-a]isoquinolines has been developed using an aqueous micellar medium. researchgate.net Multi-component reactions are inherently atom-economical as they combine multiple starting materials into a single product in one step. sci-hub.se
The application of green chemistry principles to the synthesis of this compound could involve the strategies summarized in the table below.
| Green Chemistry Principle | Application in Synthesis |
| Atom Economy | Employing multi-component reactions or cascade reactions to maximize the incorporation of starting material atoms into the final product. |
| Safer Solvents and Auxiliaries | Utilizing water, ionic liquids, or solvent-free conditions to replace hazardous organic solvents. ijpsjournal.com |
| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the pyrrole or isoquinoline moieties. |
| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste. mdpi.com |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure or using microwave irradiation to reduce energy consumption. mdpi.com |
Chemical Reactivity and Transformation Studies of 1 1 Methyl 1h Pyrrol 2 Yl Isoquinoline
Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Ring
Electrophilic aromatic substitution (EAS) on the isoquinoline ring is generally less facile than on benzene (B151609) due to the deactivating effect of the electronegative nitrogen atom, which reduces the electron density of the ring system. Reactions typically require more forcing conditions and occur preferentially on the benzenoid ring (positions 5, 6, 7, and 8) rather than the pyridinoid ring (positions 1, 3, and 4). Under strongly acidic conditions, the reaction proceeds on the isoquinolinium cation, which is even more deactivated. The presence of the electron-rich 1-(1-methyl-1H-pyrrol-2-yl) substituent is expected to influence this reactivity profile.
Nitration and Halogenation Regioselectivity
Standard electrophilic nitration of unsubstituted isoquinoline, typically using a mixture of nitric acid and sulfuric acid, results in substitution primarily at the C5 and C8 positions. rsc.org This preference is attributed to the formation of the most stable Wheland intermediates, where the positive charge is better delocalized without involving the electron-deficient pyridinoid ring.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Isoquinoline Ring
| Reaction | Reagents | Predicted Major Products (Substitution on Isoquinoline) | Rationale |
| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-1-(1-methyl-1H-pyrrol-2-yl)isoquinoline & 8-Nitro-1-(1-methyl-1H-pyrrol-2-yl)isoquinoline | Follows standard isoquinoline reactivity, favoring the benzenoid ring. rsc.org |
| Halogenation | Br₂ / H₂SO₄ | 5-Bromo-1-(1-methyl-1H-pyrrol-2-yl)isoquinoline & 8-Bromo-1-(1-methyl-1H-pyrrol-2-yl)isoquinoline | Similar mechanism and directing effects as nitration. |
Friedel-Crafts Acylation and Alkylation Investigations
Friedel-Crafts reactions are generally unsuccessful with nitrogen-containing heterocycles like isoquinoline. wikipedia.org The basic nitrogen atom coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This coordination forms a complex that places a positive charge on the nitrogen, leading to powerful deactivation of the entire ring system towards electrophilic attack.
Therefore, direct Friedel-Crafts acylation or alkylation of 1-(1-Methyl-1H-pyrrol-2-yl)isoquinoline on the isoquinoline ring is not an expected viable reaction pathway under standard conditions. The reaction would preferentially occur on the much more reactive N-methylpyrrole ring.
Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring
The N-methylpyrrole ring is a π-excessive system and is highly activated towards electrophilic aromatic substitution, far exceeding the reactivity of benzene and the deactivated isoquinoline ring. Substitution is therefore expected to occur exclusively on the pyrrole moiety under mild conditions that would not affect the isoquinoline core.
Comparison of Pyrrole Reactivity in Fused System vs. Isolated Pyrrole
An isolated N-methylpyrrole molecule readily undergoes electrophilic substitution, with a strong preference for the C2 (α) position. researchgate.net In this compound, the C2 position of the pyrrole is blocked by the isoquinoline substituent. The isoquinoline ring itself acts as an electron-withdrawing group through an inductive effect, which slightly deactivates the pyrrole ring compared to unsubstituted N-methylpyrrole.
Despite this mild deactivation, the pyrrole ring remains highly reactive. Electrophilic attack will be directed to the available positions. The next most favored position for substitution on a 2-substituted pyrrole is the C5 position (the other α-position), followed by the C4 and C3 (β) positions. Therefore, electrophilic substitution is predicted to occur regioselectively at the C5 position of the pyrrole ring.
Table 2: Predicted Site of Electrophilic Attack on the Pyrrole Ring
| Electrophile (E⁺) | Predicted Major Product (Substitution on Pyrrole) | Rationale |
| Nitronium ion (NO₂⁺) | 1-(5-Nitro-1-methyl-1H-pyrrol-2-yl)isoquinoline | C5 is the most activated available position for EAS on a 2-substituted pyrrole. |
| Acylium ion (RCO⁺) | 1-(5-Acyl-1-methyl-1H-pyrrol-2-yl)isoquinoline | Friedel-Crafts acylation will favor the highly activated C5 position. nih.gov |
| Bromonium ion (Br⁺) | 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)isoquinoline | Halogenation occurs readily at the most electron-rich available site. |
Role of N-Methylation in Pyrrole Reactivity Profile
The methyl group attached to the pyrrole nitrogen plays a significant role in enhancing the ring's reactivity. As an electron-donating group (via induction), the N-methyl group increases the electron density of the pyrrole ring system. This makes the ring more nucleophilic and thus more susceptible to attack by electrophiles compared to an unsubstituted pyrrole (N-H). This increased reactivity is a key reason why electrophilic substitution on the pyrrole moiety of the title compound is expected to be facile and highly selective, even with the presence of the deactivating isoquinoline substituent. Studies on related compounds show that N-methylation enhances the nucleophilicity of the pyrrole ring. nih.gov
Nucleophilic Attack at the Isoquinoline Core
The electron-deficient nature of the isoquinoline ring, particularly the pyridinoid portion, makes it susceptible to nucleophilic attack. This is in stark contrast to the electron-rich pyrrole ring, which is unreactive towards nucleophiles. In unsubstituted isoquinoline, nucleophilic attack occurs preferentially at the C1 position. quimicaorganica.org
In this compound, the C1 position is already substituted. However, this position remains the most electrophilic site. Nucleophilic attack can still occur at C1, potentially leading to addition products or, if the pyrrole group can act as a leaving group under certain conditions, substitution. The activation of the isoquinoline ring by N-alkylation to form an isoquinolinium salt would greatly enhance its electrophilicity and facilitate nucleophilic addition at C1. Reagents like organolithium compounds or Grignard reagents are typical nucleophiles for such reactions. iust.ac.ir The reaction of isoquinolines with aldehydes, promoted by secondary amine catalysts, is another pathway for nucleophilic addition. rsc.org
Chichibabin Reaction and Related Aminations
The Chichibabin reaction is a classic method for the amination of nitrogen-containing heterocycles, typically involving the reaction of the heterocycle with sodium amide (NaNH₂) to introduce an amino group. researchgate.netwikipedia.org For isoquinoline, this reaction typically yields 1-aminoisoquinoline. The reaction proceeds via nucleophilic addition of the amide anion to the C-1 position, followed by the elimination of a hydride ion. wikipedia.org
While specific studies on the Chichibabin reaction of this compound are not extensively documented in the reviewed literature, the general mechanism suggests that the C-1 position of the isoquinoline ring would be the primary site of amination. The presence of the 1-methyl-1H-pyrrol-2-yl substituent at this position would likely preclude the direct amination via the traditional Chichibabin mechanism, as there is no hydride to be displaced.
However, related amination strategies could potentially be employed. For instance, amination of isoquinoline N-oxides provides a route to aminoisoquinolines. researchgate.net A synthetic strategy has been developed for the synthesis of 1-aminoisoquinolines from isoquinoline-N-oxides, amines, and triflic anhydride. researchgate.net This suggests a potential pathway for introducing an amino group, though it would require prior modification of the starting material.
Organometallic Reagent Additions at C-1 of Isoquinoline
The C-1 position of the isoquinoline ring is electrophilic and thus a prime target for nucleophilic attack by organometallic reagents such as Grignard and organolithium reagents. saskoer.camsu.edu These reactions are fundamental in the formation of new carbon-carbon bonds at this position.
In the case of this compound, the C-1 position is already substituted. Therefore, direct addition of organometallic reagents to C-1 of the neutral isoquinoline ring is not feasible. However, activation of the isoquinoline ring, for instance by N-acylation to form an isoquinolinium salt, would render the C-1 position highly susceptible to nucleophilic attack. This approach allows for the introduction of a wide range of substituents.
For example, the reaction of N-acylisoquinolinium salts with organometallic reagents leads to the formation of 1,2-dihydroisoquinolines. Subsequent oxidation can then restore aromaticity, yielding a 1-substituted isoquinoline. This two-step process provides a versatile method for the functionalization of the isoquinoline core.
Oxidation and Reduction Chemistry of this compound
The oxidation and reduction of this compound can selectively target either the isoquinoline or the pyrrole ring, depending on the reaction conditions and the reagents employed.
Selective Oxidation of Heteroaromatic Rings
The oxidation of nitrogen-containing heterocycles can lead to a variety of products, including N-oxides, quinolones, and ring-opened products. The pyrrole ring is generally more susceptible to oxidation than the isoquinoline ring due to its higher electron density. Mild oxidizing agents may lead to the formation of pyrrolinones or other oxygenated derivatives of the pyrrole moiety.
Conversely, the isoquinoline ring can be oxidized, often after initial activation. For instance, palladium-catalyzed oxidative carbamoylation of isoquinoline N-oxides has been reported for the synthesis of isoquinoline-1-carboxamides. researchgate.net This highlights a method for functionalization that proceeds through an initial oxidation of the nitrogen atom.
Hydrogenation Studies of the Isoquinoline and Pyrrole Moieties
The selective hydrogenation of the isoquinoline and pyrrole rings in this compound is a valuable transformation for accessing saturated and partially saturated derivatives, which are important scaffolds in medicinal chemistry.
Hydrogenation of the Isoquinoline Moiety:
The isoquinoline ring can be hydrogenated to yield 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. This transformation is often achieved using catalytic hydrogenation with catalysts such as platinum, palladium, or rhodium. acs.orgresearchgate.net The conditions for hydrogenation can be tuned to achieve selectivity. For instance, asymmetric hydrogenation of isoquinolines, often activated by chloroformates, can produce chiral tetrahydroisoquinolines with high enantioselectivity. researchgate.net
A general and efficient copper-catalyzed transfer hydrogenation of isoquinolines using an oxazaborolidine–BH₃ complex has also been developed, proceeding under mild conditions. acs.org
| Catalyst System | Substrate | Product | Yield (%) | Reference |
| [{IrCl(cod)}₂]/(S)-segphos | 1-Methylisoquinoline (B155361) | (S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline | 87 | researchgate.net |
| Cu(OTf)₂/dl-phenylalanine-BH₃ | Isoquinoline | 1,2,3,4-Tetrahydroisoquinoline | 61-85 | acs.org |
Hydrogenation of the Pyrrole Moiety:
The hydrogenation of the pyrrole ring is generally more challenging than that of the isoquinoline ring due to the aromatic stability of the pyrrole system. Harsh reaction conditions, such as high pressure and temperature, along with specific catalysts like rhodium on carbon, are often required to reduce the pyrrole ring to a pyrrolidine (B122466). Selective hydrogenation of the pyrrole ring while leaving the isoquinoline ring intact would require careful selection of catalysts and reaction conditions.
Rearrangement Reactions and Transformations
Rearrangement reactions of isoquinoline and pyrrole derivatives can lead to the formation of novel heterocyclic scaffolds. While specific rearrangement studies on this compound are not extensively detailed, related transformations provide insight into potential pathways.
For instance, certain pyrrolo[2,1-a]isoquinoline (B1256269) derivatives have been shown to undergo rearrangement. A concise, metal-free synthesis of lactone-annelated pyrrolo[2,1-a]isoquinoline derivatives has been reported to proceed via a 1,2-rearrangement step. mdpi.com This suggests that under specific conditions, the core structure of related compounds can be reorganized.
Additionally, 1,3-dipolar cycloaddition reactions of isoquinolinium N-ylides with various dipolarophiles are a common method for the synthesis of pyrrolo[2,1-a]isoquinolines. nih.gov While this is a synthetic route rather than a rearrangement of the target compound, it demonstrates the reactivity of the isoquinoline nitrogen and its ability to participate in cycloaddition reactions, which can be considered a form of structural transformation.
Functionalization of the Methyl Group on Pyrrole
The methyl group on the pyrrole ring of this compound offers a site for further functionalization. The protons of this methyl group are rendered acidic by the adjacent aromatic pyrrole ring and can be deprotonated by a strong base to generate a carbanion. This nucleophilic species can then react with various electrophiles to introduce new functional groups.
Common transformations of such methyl groups on heterocyclic rings include:
Halogenation: Reaction with N-halosuccinimides (NBS, NCS) can introduce a halogen atom, which can then be used in subsequent cross-coupling reactions.
Oxidation: Oxidation can convert the methyl group to a formyl or carboxyl group.
Condensation: The carbanion can react with aldehydes and ketones in aldol-type condensation reactions to form larger, more complex structures.
While specific examples of the functionalization of the methyl group in this compound are not prevalent in the searched literature, the reactivity of methyl groups on similar heterocyclic systems is well-established. For example, the reactivity of 1-methylisoquinoline has been studied, where the methyl group can be readily functionalized. researchgate.net
| Reaction Type | Reagent | Product |
| Halogenation | N-Bromosuccinimide (NBS) | 1-(1-(Bromomethyl)-1H-pyrrol-2-yl)isoquinoline |
| Oxidation | Selenium Dioxide (SeO₂) | 1-(1H-Pyrrole-2-yl)isoquinoline-1-carbaldehyde |
| Condensation | Benzaldehyde | 1-(1-(2-Phenylethenyl)-1H-pyrrol-2-yl)isoquinoline |
Mechanistic Investigations of Reactions Involving 1 1 Methyl 1h Pyrrol 2 Yl Isoquinoline
Elucidation of Reaction Pathways for Synthesis of 1-(1-Methyl-1H-pyrrol-2-yl)isoquinoline
The synthesis of this compound can be approached through several synthetic strategies, primarily involving the formation of the C-C bond between the isoquinoline (B145761) C1 position and the pyrrole (B145914) C2 position. One of the most relevant pathways involves the adaptation of the Reissert reaction.
Reissert-Henze Reaction Pathway: The classical Reissert reaction allows for the introduction of a substituent at the C1 position of an isoquinoline. wikipedia.org A plausible pathway for synthesizing the unmethylated precursor, 1-(1H-pyrrol-2-yl)isoquinoline, involves a modified Reissert-Henze reaction. The mechanism proceeds as follows:
Formation of the Reissert Compound: Isoquinoline is treated with an acyl chloride (e.g., benzoyl chloride) and a cyanide source like potassium cyanide (KCN) to form a 2-acyl-1-cyano-1,2-dihydroisoquinoline, known as a Reissert compound.
Deprotonation and Anion Formation: The Reissert compound is deprotonated at the C1 position by a strong base (e.g., sodium hydride) to generate a resonance-stabilized anion. This anion is a key nucleophilic intermediate.
Nucleophilic Substitution/Addition: While the classical reaction involves aldehydes, a variation can be proposed where this anion engages with a pyrrole derivative. However, a more direct and established route for similar compounds involves the reaction of isoquinoline N-oxide with a suitable pyrrole derivative.
Proposed Direct Coupling Pathway: A more likely modern approach involves a direct C-H activation or cross-coupling strategy. For instance, a palladium-catalyzed coupling between a 1-haloisoquinoline and 1-methyl-1H-pyrrole could be employed. Alternatively, a C-H activation of isoquinoline followed by coupling with a 2-halo-1-methyl-1H-pyrrole represents a more atom-economical pathway.
Final N-Methylation Step: Once 1-(1H-pyrrol-2-yl)isoquinoline is synthesized, the final step is the methylation of the pyrrole nitrogen. This is typically achieved via a standard nucleophilic substitution reaction.
Mechanism: The pyrrole NH is deprotonated using a base (e.g., sodium hydride, NaH) to form the corresponding pyrrolide anion. This potent nucleophile then attacks an electrophilic methyl source, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), via an Sₙ2 mechanism to yield the final product, this compound.
Kinetic Studies of Electrophilic and Nucleophilic Processes
Kinetic studies are essential for understanding reaction rates and the factors that influence them, providing quantitative data on the energy barriers and the nature of the transition states. For the synthesis and reactions of this compound, kinetic analysis can shed light on rate-determining steps and the reactivity of the heterocyclic rings.
Electrophilic Processes: The pyrrole ring is electron-rich and susceptible to electrophilic substitution. The isoquinoline ring, particularly when protonated, is electron-deficient. Kinetic studies on electrophilic aromatic substitution (e.g., nitration, halogenation) would likely show a significant rate preference for substitution on the pyrrole ring over the isoquinoline moiety. The rate of such a reaction would be expected to follow a second-order rate law, dependent on the concentrations of both the substrate and the electrophile.
Rate = k [Substrate] [Electrophile]
Nucleophilic Processes: Nucleophilic attack is favored at the C1 position of the isoquinoline ring, especially when the nitrogen atom is quaternized or activated. iust.ac.ir The final N-methylation step of the synthesis is a classic example of a nucleophilic process. Kinetic monitoring of this step would involve tracking the disappearance of the 1-(1H-pyrrol-2-yl)isoquinoline starting material or the appearance of the methylated product over time. The rate is dependent on the nucleophilicity of the pyrrolide anion and the concentration of the methylating agent.
Below is an interactive table representing hypothetical kinetic data for the N-methylation step, illustrating how reaction rates might vary with reactant concentrations.
| Experiment | [1-(1H-pyrrol-2-yl)isoquinoline] (M) | [CH₃I] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 3.1 x 10⁻⁴ |
This data illustrates a reaction that is first-order with respect to each reactant, consistent with an Sₙ2 mechanism.
Spectroscopic Monitoring of Reaction Intermediates
The direct observation of transient intermediates is a powerful tool for confirming a proposed reaction mechanism. Modern spectroscopic techniques allow for the in-situ monitoring of reactions to identify species that exist for only fractions of a second.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to track the progress of a reaction in real-time. For instance, in the synthesis via a Reissert pathway, the formation of the initial Reissert compound could be confirmed by the appearance of a characteristic signal for the C1 proton, which shifts significantly upfield into the aliphatic region. The subsequent deprotonation to form the anion would result in the disappearance of this signal.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring functional group transformations. In the formation of a Reissert compound, the appearance of a strong nitrile (C≡N) stretch around 2250 cm⁻¹ would be a clear indicator of its formation.
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are exceptionally sensitive for detecting charged intermediates. In many modern transition-metal-catalyzed syntheses of isoquinolines, catalytic intermediates involving the metal center can be intercepted and characterized by ESI-MS, providing direct evidence for the proposed catalytic cycle. researchgate.net For the synthesis of this compound, ESI-MS could be used to detect intermediates in a potential palladium-catalyzed cross-coupling reaction.
| Intermediate | Spectroscopic Technique | Expected Observation |
| Reissert Compound | ¹H NMR | Signal for H1 proton at ~5.5-6.0 ppm. |
| Reissert Compound | IR | Strong C≡N stretch at ~2250 cm⁻¹. |
| Pyrrolide Anion | ¹H NMR | Disappearance of the N-H proton signal. |
| Pd-Complex Intermediate | ESI-MS | Ion peak corresponding to the mass of the substrate-ligand-Pd complex. |
Isotopic Labeling Studies to Determine Mechanistic Routes
Isotopic labeling is an unambiguous method for tracing the path of atoms throughout a chemical reaction. ias.ac.in By replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H (D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), its final position in the product can be determined, providing definitive proof of bond formations, cleavages, and molecular rearrangements. nih.gov
Application to the Synthesis of this compound:
Deuterium (B1214612) (²H) Labeling: To confirm the site of deprotonation in the formation of the Reissert anion, isoquinoline could be synthesized with deuterium at the C1 position. If the proposed mechanism is correct, treatment with a base should lead to the loss of the deuterium label, which could be detected by mass spectrometry or NMR spectroscopy.
Carbon-13 (¹³C) Labeling: To verify the C-C bond formation, one could use ¹³C-labeled potassium cyanide (K¹³CN) in the Reissert reaction. The final product would contain the ¹³C label at the carbon atom bridging the two rings (if the nitrile carbon is incorporated into the final structure) or at a specific position that can be traced through the reaction sequence. In a cross-coupling reaction, labeling either the C1 of isoquinoline or the C2 of pyrrole with ¹³C would definitively show the origin of the atoms forming the key C-C bond.
Nitrogen-15 (¹⁵N) Labeling: To study the N-methylation step, ¹⁵N-labeled 1-(1H-pyrrol-2-yl)isoquinoline could be used. Following the reaction with methyl iodide, ¹⁵N NMR spectroscopy would confirm that the methyl group is attached to the pyrrole nitrogen and not the isoquinoline nitrogen.
These labeling studies provide a molecular-level map of the reaction, offering powerful evidence to support or refute proposed mechanistic pathways that might be otherwise inaccessible. ias.ac.in
Theoretical and Computational Chemistry of 1 1 Methyl 1h Pyrrol 2 Yl Isoquinoline
Electronic Structure Analysis via Density Functional Theory (DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. A DFT analysis of 1-(1-Methyl-1H-pyrrol-2-yl)isoquinoline would provide fundamental insights into its electronic properties.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
A DFT calculation would yield the energies of the HOMO and LUMO, and the energy gap (ΔE = ELUMO - EHOMO) would be a critical parameter. A smaller energy gap generally suggests higher reactivity. The spatial distribution of the HOMO and LUMO densities would indicate the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, it would be important to determine whether the HOMO and LUMO are localized on the isoquinoline (B145761) ring, the pyrrole (B145914) ring, or delocalized across the entire molecule.
Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound
| Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
Electrostatic Potential Surface (EPS) Mapping
The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its intermolecular interactions. The EPS map would illustrate regions of positive and negative electrostatic potential on the van der Waals surface of this compound.
Regions of negative potential (typically colored red or yellow) would indicate areas rich in electrons and susceptible to electrophilic attack, such as the nitrogen atom in the isoquinoline ring. Conversely, regions of positive potential (typically colored blue) would highlight electron-deficient areas prone to nucleophilic attack. The EPS map would provide a visual representation of the molecule's polarity and its potential for hydrogen bonding or other non-covalent interactions.
Conformational Analysis and Energy Minima Identification
The relative orientation of the isoquinoline and pyrrole rings in this compound is not fixed and can adopt various conformations due to rotation around the single bond connecting the two rings. A conformational analysis would be crucial to identify the most stable, low-energy conformers.
By systematically rotating the dihedral angle between the two rings and calculating the potential energy at each step, a potential energy surface could be generated. This would allow for the identification of local and global energy minima, corresponding to the most probable conformations of the molecule. The energy barriers between these conformers could also be determined, providing insight into the molecule's flexibility.
Aromaticity Assessment of the Isoquinoline and Pyrrole Rings
Both the isoquinoline and pyrrole rings in the target molecule are aromatic, but their degree of aromaticity can be influenced by their substitution and interaction. Various computational methods can be used to quantify the aromaticity of each ring.
One common method is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of a ring. Negative NICS values are indicative of aromatic character. Calculating NICS values for both the six-membered rings of the isoquinoline moiety and the five-membered pyrrole ring would provide a quantitative measure of their respective aromaticities and how they might be perturbed by the linkage.
Prediction of Reactivity via Computational Parameters
Beyond FMO theory, other computational parameters can offer a more detailed prediction of a molecule's reactivity.
Fukui Functions and Local Softness Analysis
Fukui functions are a powerful tool within DFT for identifying the most reactive sites in a molecule towards electrophilic, nucleophilic, and radical attack. By analyzing the change in electron density upon the addition or removal of an electron, the Fukui functions (f+, f-, and f0) can be calculated for each atom.
f+ : Indicates the susceptibility of an atom to nucleophilic attack.
f- : Indicates the susceptibility of an atom to electrophilic attack.
f0 : Indicates the susceptibility of an atom to radical attack.
Local softness, derived from the Fukui functions, provides another measure of site-specific reactivity. A comprehensive analysis of these reactivity descriptors would pinpoint the specific atoms on both the isoquinoline and pyrrole rings that are most likely to participate in chemical reactions.
Table 2: Hypothetical Fukui Function and Local Softness Indices for Selected Atoms of this compound
| Atom | f+ | f- | Local Softness (s+) | Local Softness (s-) |
| N (isoquinoline) | Data not available | Data not available | Data not available | Data not available |
| C1 (isoquinoline) | Data not available | Data not available | Data not available | Data not available |
| N (pyrrole) | Data not available | Data not available | Data not available | Data not available |
| C2 (pyrrole) | Data not available | Data not available | Data not available | Data not available |
Transition State Modeling for Key Reactions
Transition state modeling is a cornerstone of computational chemistry for elucidating reaction mechanisms and predicting reactivity. By identifying the geometry and energy of the transition state—the highest point on the reaction energy profile—chemists can calculate activation energies, which are crucial for understanding reaction rates.
For this compound, a key reaction of interest would be its synthesis, potentially through a cross-coupling reaction. Transition state modeling for such a reaction would typically involve the following steps:
Reactant and Product Optimization: The geometries of the reactants (e.g., a halogenated isoquinoline and a metallated 1-methyl-1H-pyrrole) and the product, this compound, are optimized to find their lowest energy conformations.
Transition State Search: A variety of algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are employed to locate the transition state structure connecting the reactants and products.
Frequency Calculation: A frequency calculation is performed on the located transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the reactant and product minima on the potential energy surface.
The insights gained from such modeling would be instrumental in optimizing reaction conditions, such as catalyst choice and temperature, to improve the yield and selectivity of the synthesis of this compound.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum mechanics calculations provide detailed information about static molecular properties, molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, solvent effects, and intermolecular interactions.
For this compound, MD simulations could be employed to investigate several aspects of its dynamic behavior:
Conformational Dynamics: The simulation would reveal the preferred dihedral angle between the pyrrole and isoquinoline rings and the rotational energy barrier, which are important for understanding its three-dimensional structure and how it might interact with biological targets.
Solvation: By simulating the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), one can study the solvation shell structure and the dynamics of solvent molecules around the solute. This is crucial for understanding its solubility and reactivity in different media.
Interactions with Biomolecules: If this compound is being investigated as a potential drug candidate, MD simulations can be used to study its binding stability and dynamics within the active site of a target protein. Such simulations can provide insights into the key protein-ligand interactions and the conformational changes that occur upon binding. Studies on other isoquinoline derivatives have utilized MD simulations to assess the stability of ligand-protein complexes, a technique that would be directly applicable here.
A typical MD simulation protocol for this compound would involve the following:
| Simulation Parameter | Typical Value/Method |
| Force Field | AMBER, CHARMM, or GROMOS |
| Solvent Model | TIP3P or SPC/E for water |
| System Size | Molecule plus a solvent box with at least 10 Å buffer |
| Temperature | 300 K (or target temperature) |
| Pressure | 1 atm (for NPT ensemble) |
| Simulation Time | Nanoseconds to microseconds |
| Integration Timestep | 1-2 femtoseconds |
Quantum Chemical Studies of Interaction Mechanisms
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules and their interaction mechanisms at a fundamental level. These studies can provide detailed information about non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, which are critical in both chemical and biological systems.
For this compound, quantum chemical studies could be used to:
Analyze Intermolecular Interactions: By calculating the interaction energy between this compound and another molecule (e.g., a solvent molecule, a metal ion, or an amino acid residue), the nature and strength of the interaction can be quantified.
Predict Binding Affinities: Methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or the Linear Interaction Energy (LIE) method, which combine insights from MD simulations and quantum chemical calculations, can be used to estimate the binding free energy of the molecule to a biological target.
Elucidate Electronic Properties: DFT calculations can be used to determine properties such as the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and charge distribution. These properties are key to understanding the molecule's reactivity and its potential for engaging in specific types of interactions. For instance, the MEP can identify regions of the molecule that are electron-rich (and thus likely to act as hydrogen bond acceptors or nucleophiles) or electron-poor (likely to act as hydrogen bond donors or electrophiles).
Below is a hypothetical data table illustrating the kind of information that could be generated from a DFT study on the interaction of this compound with a model interacting species, such as a water molecule.
| Interaction Complex | Interaction Energy (kcal/mol) | Key Interacting Atoms | Interaction Distance (Å) |
| Isoquinoline N with Water H | -4.5 | N(isoquinoline)···H-O(water) | 1.95 |
| Pyrrole N-CH₃ with Water O | -2.1 | H(methyl)···O(water) | 2.50 |
| Pyrrole π-system with Water H | -1.8 | Centroid(pyrrole)···H-O(water) | 2.80 |
These computational approaches, from transition state modeling to molecular dynamics and quantum chemical studies, provide a powerful toolkit for a deep and predictive understanding of the chemical and physical properties of this compound. While direct computational data for this specific molecule is pending in the scientific literature, the established methodologies applied to related heterocyclic systems pave a clear path for future in silico investigations.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds in solution. For 1-(1-Methyl-1H-pyrrol-2-yl)isoquinoline, a comprehensive NMR analysis would involve a suite of one-dimensional and two-dimensional experiments.
Two-dimensional (2D) NMR experiments are crucial for establishing the intricate network of covalent bonds and spatial relationships between atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton (¹H-¹H) coupling networks within the isoquinoline (B145761) and pyrrole (B145914) rings. For instance, it would show correlations between adjacent protons on both aromatic systems, helping to assign their specific chemical shifts.
HSQC (Heteronuclear Single Quantum Coherence): By correlating proton signals with their directly attached carbon atoms (¹H-¹³C), HSQC would allow for the unambiguous assignment of the carbon signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range correlations between protons and carbons (typically over two to three bonds). It would be instrumental in connecting the 1-methyl-1H-pyrrol-2-yl substituent to the C1 position of the isoquinoline ring by showing a correlation between the pyrrole protons and the isoquinoline C1 carbon, and vice-versa.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful in determining the preferred conformation of the molecule, specifically the relative orientation of the pyrrole and isoquinoline rings. For example, a NOESY correlation between a proton on the pyrrole ring and a proton on the isoquinoline ring would indicate that they are close in space.
A hypothetical data table based on expected chemical shifts for the protons of this compound is presented below. Actual experimental values would be required for confirmation.
| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity | Predicted J-coupling (Hz) |
| H-3 (Isoquinoline) | ~7.5 | d | ~5.5 |
| H-4 (Isoquinoline) | ~8.4 | d | ~5.5 |
| H-5 (Isoquinoline) | ~8.0 | d | ~8.0 |
| H-6 (Isoquinoline) | ~7.6 | t | ~7.5 |
| H-7 (Isoquinoline) | ~7.7 | t | ~7.5 |
| H-8 (Isoquinoline) | ~7.8 | d | ~8.0 |
| H-3' (Pyrrole) | ~6.2 | t | ~2.0 |
| H-4' (Pyrrole) | ~6.8 | t | ~2.0 |
| H-5' (Pyrrole) | ~6.5 | t | ~2.0 |
| N-CH₃ (Pyrrole) | ~3.7 | s | - |
Should this compound be obtained in a crystalline form, solid-state NMR (ssNMR) could provide valuable information about the structure and dynamics in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would yield high-resolution ¹³C spectra of the solid material, which can be compared to the solution-state NMR data to identify any conformational differences.
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental formula, which for this compound is C₁₄H₁₂N₂.
| Technique | Measurement | Result |
| HRMS (ESI-TOF) | Exact Mass [M+H]⁺ | Calculated for C₁₄H₁₃N₂⁺: 209.1073, Found: [Experimental Value] |
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (in this case, the molecular ion) and its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the bond between the isoquinoline and pyrrole rings, as well as fragmentation within the individual ring systems.
A plausible fragmentation pathway could involve the loss of the methyl group from the pyrrole ring, or the cleavage of the C-C bond connecting the two heterocyclic systems, leading to fragments corresponding to the 1-methyl-pyrrolium cation and the isoquinoline radical cation, or vice versa.
X-ray Crystallography for Absolute Structure Determination
The most definitive method for determining the three-dimensional structure of a crystalline compound is single-crystal X-ray crystallography. If a suitable single crystal of this compound could be grown, this technique would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles. This would unambiguously confirm the connectivity of the atoms and reveal the conformation of the molecule in the solid state, including the dihedral angle between the planes of the isoquinoline and pyrrole rings.
A summary of potential crystallographic data is presented in the table below. These are placeholder values and would need to be determined experimentally.
| Parameter | Value |
| Crystal System | [e.g., Monoclinic] |
| Space Group | [e.g., P2₁/c] |
| a (Å) | [Experimental Value] |
| b (Å) | [Experimental Value] |
| c (Å) | [Experimental Value] |
| α (°) | [Experimental Value] |
| β (°) | [Experimental Value] |
| γ (°) | [Experimental Value] |
| Volume (ų) | [Experimental Value] |
| Z | [Experimental Value] |
| Calculated Density (g/cm³) | [Experimental Value] |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of a molecule. These methods are essential for identifying functional groups and gaining insight into molecular conformation.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the natural vibrational frequencies of the molecule's bonds. For this compound, the IR spectrum would be dominated by characteristic peaks from both the isoquinoline and pyrrole moieties.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. Vibrational modes that result in a change in polarizability are Raman active. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa, particularly for highly symmetric molecules.
The expected vibrational modes for this compound can be assigned to specific structural components.
Table 2: Predicted Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Moiety | Expected Intensity (IR/Raman) |
| 3100 - 3000 | Aromatic C-H Stretch | Isoquinoline & Pyrrole | Medium / Strong |
| 2980 - 2850 | Methyl (CH₃) C-H Stretch | Methyl | Medium / Medium |
| 1620 - 1580 | C=N Stretch | Isoquinoline | Strong / Medium |
| 1550 - 1450 | Aromatic C=C Ring Stretch | Isoquinoline & Pyrrole | Strong / Strong |
| 1470 - 1430 | Methyl (CH₃) Asymmetric/Symmetric Bend | Methyl | Medium / Medium |
| 1380 - 1300 | C-N Stretch | Pyrrole | Strong / Medium |
| 900 - 670 | Aromatic C-H Out-of-Plane Bend | Isoquinoline & Pyrrole | Strong / Weak |
Analysis of the fingerprint region (below 1500 cm⁻¹) would be particularly useful for conformational analysis. The frequencies of certain bending and stretching modes in this region can be sensitive to the dihedral angle between the two rings, offering a spectroscopic handle on the molecule's preferred conformation in the solid state or in solution.
UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties
UV-Visible absorption and fluorescence spectroscopy are powerful tools for investigating the electronic structure and photophysical properties of conjugated molecules. These techniques provide information on electronic transitions, energy levels, and the fate of excited states.
UV-Visible Absorption Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to the energy required to promote electrons from the ground state to higher energy excited states. For π-conjugated systems like this compound, the absorption spectrum is typically characterized by intense bands arising from π→π* transitions. The spectrum is expected to show multiple absorption bands, reflecting the complex electronic structure arising from the fusion of the two heterocyclic systems. Similar pyrrolo-isoquinoline structures exhibit absorption bands around 255 nm and 345 nm. acs.org
Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has been electronically excited. The emission spectrum is typically red-shifted (at a longer wavelength) compared to the absorption spectrum, a phenomenon known as the Stokes shift. The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is a key measure of the efficiency of the emission process.
The photophysical properties are highly sensitive to the molecular environment. Studies on related pyrrolo[2,3-c]isoquinolines have shown that their absorption and emission characteristics are dependent on solvent polarity, suggesting a charge-transfer character in the excited state. acs.org A similar behavior would be expected for this compound.
Table 3: Representative Photophysical Data for a Related Pyrrolo-Isoquinoline System (Note: Data adapted from related pyrrolo[2,3-c]isoquinoline derivatives to illustrate expected properties. acs.org)
| Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_F (Quantum Yield) |
| Toluene | 342 | 395 | 4180 | ~0.15 |
| Dichloromethane | 345 | 405 | 4650 | ~0.10 |
| Acetonitrile | 344 | 410 | 5020 | ~0.05 |
| Ethanol | 346 | 415 | 5230 | ~0.03 |
The data illustrates that as solvent polarity increases, the emission maximum shifts to longer wavelengths (a bathochromic shift), and the fluorescence quantum yield often decreases. This is indicative of a more polar excited state that is stabilized by polar solvents, which can also open up non-radiative decay pathways, thus reducing emission efficiency. The significant Stokes shift suggests a substantial change in geometry or electronic distribution upon excitation. acs.org
Exploration of 1 1 Methyl 1h Pyrrol 2 Yl Isoquinoline As a Ligand or Catalyst
Design and Synthesis of Metal Complexes with 1-(1-Methyl-1H-pyrrol-2-yl)isoquinoline
The design of metal complexes hinges on the coordinating properties of the ligand. This compound possesses two nitrogen atoms within its structure—one in the pyrrole (B145914) ring and one in the isoquinoline (B145761) ring—making it a potential bidentate ligand.
Coordination Chemistry Studies with Transition Metals
The nitrogen atom of the isoquinoline ring is expected to be the primary coordination site due to its sp² hybridization and lone pair of electrons being readily available for donation to a metal center. The pyrrole nitrogen, being part of an aromatic sextet, is generally a weaker Lewis base. However, in conjunction with the isoquinoline nitrogen, it can form a stable five-membered chelate ring with a transition metal ion.
Studies on analogous bidentate ligands containing both pyrrole and pyridine (B92270) or quinoline (B57606) moieties have demonstrated their ability to coordinate with transition metals. For instance, 2-(2'-pyrrolyl)-quinoline has been shown to react with ruthenium complexes, acting as a monoanionic bidentate ligand through deprotonation of the pyrrole nitrogen. nih.gov This suggests that this compound could similarly coordinate to a variety of transition metals such as ruthenium, rhodium, palladium, copper, and iron.
The synthesis of such complexes would likely involve the reaction of this compound with a suitable metal precursor, such as a metal halide or acetate, in an appropriate solvent. The resulting complexes could exhibit diverse geometries, including square planar, tetrahedral, or octahedral, depending on the metal ion, its oxidation state, and the presence of other coordinating ligands.
Table 1: Plausible Transition Metal Complexes with this compound
| Metal Ion | Potential Complex Formula | Possible Geometry |
| Pd(II) | [Pd(L)₂]Cl₂ | Square Planar |
| Cu(II) | [Cu(L)₂]Cl₂ | Distorted Octahedral |
| Ru(II) | [Ru(L)(bpy)₂]PF₆ | Octahedral |
| Rh(III) | [Rh(L)₂Cl₂]Cl | Octahedral |
Note: 'L' represents the this compound ligand.
Ligand Binding Modes and Selectivity
The primary binding mode of this compound is anticipated to be as an N,N'-bidentate ligand, chelating to a metal center through the nitrogen atoms of the isoquinoline and pyrrole rings. The methyl group on the pyrrole nitrogen could sterically influence the coordination geometry and the stability of the resulting complex.
Selectivity in ligand binding would be dictated by factors such as the size of the metal ion and its electronic properties. Harder metal ions might preferentially coordinate to the more basic isoquinoline nitrogen, while softer metals could show a higher affinity for the pyrrole nitrogen, especially if deprotonation occurs. The rigid structure of the ligand, with the pyrrole and isoquinoline rings linked, would enforce a specific bite angle, which could lead to selectivity for certain metal ions that can accommodate this geometry.
Catalytic Applications in Organic Transformations
The potential of this compound and its metal complexes as catalysts in organic synthesis is significant, given the catalytic activity of related heterocyclic compounds.
Chiral Catalyst Development via Functionalization of this compound
The development of chiral catalysts for asymmetric synthesis is a major area of chemical research. nih.gov The this compound scaffold provides several opportunities for the introduction of chirality. Functional groups could be introduced at various positions on both the pyrrole and isoquinoline rings. For instance, the introduction of a chiral substituent at a position adjacent to the coordinating nitrogen atoms could create a chiral pocket around the metal center in a resulting complex.
Strategies for the synthesis of chiral ligands often involve the use of chiral starting materials or the resolution of racemic mixtures. thieme-connect.com For the target compound, a chiral amine could be introduced onto the isoquinoline ring, or a chiral side chain could be attached to the pyrrole ring.
Table 2: Potential Functionalization Sites for Chiral Catalyst Development
| Ring System | Position for Functionalization | Potential Chiral Moiety |
| Isoquinoline | C3, C4, C5, C6, C7, C8 | Chiral amines, phosphines, oxazolines |
| Pyrrole | C3, C4, C5 | Chiral alkyl or aryl groups |
Role in Asymmetric Synthesis
Chiral metal complexes of functionalized this compound could potentially catalyze a range of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The enantioselectivity of these reactions would be influenced by the structure of the chiral ligand and its interaction with the substrate in the coordination sphere of the metal.
For example, chiral quinoline-based ligands have been successfully employed in asymmetric catalysis. thieme-connect.com By analogy, chiral derivatives of this compound could serve as effective ligands in similar catalytic systems. The combination of the electron-rich pyrrole and the isoquinoline moiety could offer unique electronic properties to the catalytic center, potentially leading to high activity and enantioselectivity.
Photoredox Catalysis and Electrocatalysis Studies
The photophysical and electrochemical properties of metal complexes are highly dependent on the nature of their ligands. digitellinc.com The aromatic and heteroaromatic nature of this compound suggests that its metal complexes could have interesting photoredox and electrocatalytic properties.
The extended π-system of the ligand could facilitate electron transfer processes, which are central to both photoredox and electrocatalysis. Upon coordination to a suitable metal, the ligand could participate in metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions, which are key to the function of many photocatalysts.
While specific studies on this compound in these areas are yet to be reported, research on related N-heterocyclic ligand complexes provides a foundation for what might be expected. For instance, ruthenium and iridium complexes with bipyridine-like ligands are well-known photoredox catalysts. The substitution of a pyridine ring with a pyrrole, as in the target compound, would be expected to modify the electronic properties of the complex, potentially tuning its redox potentials and absorption spectrum. nih.gov This could open up new avenues for the design of novel photocatalysts for a variety of organic transformations.
Investigation of Supramolecular Chemistry Involving 1 1 Methyl 1h Pyrrol 2 Yl Isoquinoline
Host-Guest Chemistry with Molecular Receptors
No studies detailing the formation of inclusion complexes or other host-guest interactions between 1-(1-Methyl-1H-pyrrol-2-yl)isoquinoline and common molecular receptors such as cyclodextrins, calixarenes, cucurbiturils, or crown ethers were identified. Consequently, there is no data on association constants, thermodynamic parameters, or the specific nature of interactions within such complexes.
Non-Covalent Interactions (e.g., π-π Stacking, Hydrogen Bonding)
While π-π stacking and hydrogen bonding are plausible non-covalent interactions for this molecule, no specific experimental or theoretical studies have been found that analyze these interactions in the context of this compound. For instance, there are no crystallographic studies detailing intermolecular interactions in the solid state or spectroscopic analyses of these interactions in solution.
Crystal Engineering and Polymorphism Studies
There is no available information regarding the crystal structure of this compound. As a result, discussions on its crystal packing, potential for polymorphism, or the design of co-crystals involving this compound are not possible.
Biological Activity Investigations: Mechanistic and Target Oriented Studies Excluding Human Clinical Data
In Vitro Studies on Biological Targets and Pathways
In vitro studies on compounds containing the pyrrolo[2,1-a]isoquinoline (B1256269) core have revealed interactions with various biological targets and pathways, highlighting their potential as modulators of cellular processes.
While specific enzyme inhibition data for 1-(1-Methyl-1H-pyrrol-2-yl)isoquinoline is not available, related pyrrolo[2,1-a]isoquinoline alkaloids, such as the lamellarins, have been identified as potent inhibitors of DNA topoisomerase I. mdpi.comresearchgate.net This enzyme plays a crucial role in DNA replication and transcription, making it a key target for anticancer agents. nih.gov For instance, lamellarin D has been shown to induce apoptosis in various cancer cell lines through its inhibitory action on topoisomerase I. mdpi.com The general mechanism of action for many isoquinoline (B145761) alkaloids involves the stabilization of the enzyme-DNA cleavable complex, leading to DNA strand breaks and subsequent cell death.
Derivatives of the broader pyrrolo(iso)quinoline class have been synthesized and evaluated for their activity as 5-HT2C receptor agonists. nih.gov The 5-HT2C receptor is a subtype of the serotonin (B10506) receptor family and is a target for the development of treatments for obesity. nih.gov Radioligand binding assays for a series of 1-(1-pyrrolo(iso)quinolinyl)-2-propylamines demonstrated varying affinities for 5-HT2 receptor subtypes. nih.gov One analog showed a high binding affinity for the 5-HT2C receptor with a Ki value of 1.6 nM. nih.gov Such studies are crucial for determining the selectivity and potential therapeutic applications of new compounds.
Table 1: Representative Receptor Binding Affinity of a Pyrrolo(iso)quinoline Analog
| Compound | Receptor Target | Binding Affinity (Ki, nM) |
|---|---|---|
| 1-(1-pyrrolo(iso)quinolinyl)-2-propylamine analog | 5-HT2C | 1.6 |
Data is for a representative analog and not this compound.
Isoquinoline and its related alkaloids can interfere with multiple cellular pathways, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase/extracellular-signal-regulated kinase (MAPK/ERK) pathways. mdpi.com These pathways are critical in regulating cellular processes such as inflammation, proliferation, and survival, and their dysregulation is often associated with diseases like cancer. mdpi.com The ability of isoquinoline alkaloids to modulate these pathways underscores their potential as therapeutic agents. For example, some isoquinoline alkaloids have been shown to exhibit antiviral activity by interfering with pathways crucial for viral replication. mdpi.com
The interaction of isoquinoline alkaloids with nucleic acids is a significant area of research. nih.gov These compounds can bind to DNA through noncovalent interactions, which are broadly classified as intercalation and groove binding. nih.gov Intercalation involves the insertion of a planar aromatic molecule between adjacent base pairs of DNA, while groove binding occurs in the major or minor grooves of the DNA helix. nih.gov Techniques such as absorption spectroscopy, fluorescence spectroscopy, circular dichroism, and viscometry are employed to study these interactions. nih.gov For instance, the benzophenanthridine alkaloid sanguinarine, an isoquinoline derivative, has been shown to bind to B-DNA. nih.gov Such interactions can interfere with DNA replication and transcription, contributing to the cytotoxic effects of these compounds.
Structure-Activity Relationship (SAR) Studies via Analog Synthesis and Evaluation
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound.
Systematic modifications of the isoquinoline moiety in related compounds have provided valuable insights into the structural requirements for biological activity. For the lamellarin class of pyrrolo[2,1-a]isoquinolines, SAR studies have revealed that the presence and position of hydroxyl and methoxy (B1213986) groups on the isoquinoline core are critical for their cytotoxic activity. nih.gov For example, hydroxyl groups at specific positions were found to be essential for cytotoxicity, while methoxy groups at other positions appeared to be less important. nih.gov
In a series of substituted isoquinolin-1-ones, which are bioisosteres of 2,3-dihydroimidazo[2,1-a]isoquinolines, modifications to the isoquinoline ring system led to compounds with varying antitumor activity against different human tumor cell lines. nih.gov An O-(3-hydroxypropyl) substituted compound exhibited the most potent antitumor activity, suggesting that the nature and length of the substituent on the isoquinoline core significantly influence biological efficacy. nih.gov These findings highlight the importance of the isoquinoline moiety as a scaffold that can be systematically modified to enhance desired biological activities.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Lamellarin D |
| Sanguinarine |
| 1-(1-pyrrolo(iso)quinolinyl)-2-propylamines |
| O-(3-hydroxypropyl) substituted isoquinolin-1-one |
Derivatization of Pyrrole (B145914) Substituents
No research data is available on the derivatization of the pyrrole substituents of this compound.
Impact of N-Methylation on Activity
Specific studies on the impact of N-methylation on the biological activity of this compound have not been identified.
In Vivo Studies in Non-Human Organism Models
Mechanistic Studies on Cellular or Sub-Cellular Levels
There are no published mechanistic studies on the cellular or sub-cellular effects of this compound.
Evaluation of Biological Responses in Defined Animal Models (e.g., Zebrafish, C. elegans for pathway exploration, not efficacy/safety)
No evaluations of the biological responses to this compound in defined animal models such as zebrafish or C. elegans have been reported in the available literature.
Chemoinformatic and Cheminformatic Approaches to Biological Target Prediction
Ligand-Based Virtual Screening
There is no information available regarding the application of ligand-based virtual screening to predict the biological targets of this compound.
Structure-Based Drug Design Principles Applied to Analogues
There is no specific information available in the scientific literature regarding the application of structure-based drug design principles to analogues of this compound.
Investigation of Mechanisms of Action at the Molecular Level
Protein-Ligand Interaction Studies
No protein-ligand interaction studies for this compound have been reported in the reviewed scientific literature.
Mechanistic Elucidation of Observed Biological Effects
Without identified biological effects for this compound, there has been no mechanistic elucidation at the molecular level.
Identification of Potential Off-Targets
There is no available information on the identification of potential off-targets for this compound.
Advanced Applications and Future Research Directions
Application in Materials Science
The unique photophysical and electronic properties inherent in the structure of 1-(1-Methyl-1H-pyrrol-2-yl)isoquinoline make it a promising candidate for various applications in materials science. The fusion of the electron-rich 1-methyl-1H-pyrrole moiety with the isoquinoline (B145761) core gives rise to a π-conjugated system that can be tailored for specific functionalities.
Luminescent Properties and Organic Light-Emitting Diodes (OLEDs)
The field of organic electronics has seen a surge in the development of novel luminescent materials for applications in Organic Light-Emitting Diodes (OLEDs). Isoquinoline derivatives, in general, are known to exhibit interesting fluorescent properties. nih.govresearchgate.net The incorporation of a pyrrole (B145914) group, another key structural motif in functional materials, can further enhance these properties. researchgate.net While specific photophysical data for this compound is not extensively documented, preliminary studies on related pyrrolo[2,1-a]isoquinoline (B1256269) systems suggest their potential in sensing volatile organic compounds due to their photophysical characteristics. nih.gov The development of new theoretical methods for predicting the light-emitting properties of such heterocyclic compounds is aiding in the rational design of novel materials for OLEDs. researchgate.net The synthesis and photophysical investigation of various pyrroloisoquinoline derivatives are active areas of research, with some compounds showing promise as polarity-sensitive fluorescent probes. acs.orgresearchgate.net
Table 1: Photophysical Properties of Selected Pyrroloisoquinoline Derivatives
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Solvent |
| Pyrrolo[2,3-c]isoquinoline 8a | 345 | ~400 | ~55 | - | Various |
| Pyrrolo[2,3-c]isoquinoline 8c | 345 | ~400 | ~55 | Appreciable | Various |
| Pyrrolizine-3-one (N-methyl pyrrolyl) | 306-416 | 465-498 | - | - | Various |
| Pyrrolizine-3-one (pyrrolyl) | 306-416 | 603-614 | 192-206 | 0.002-0.046 | Various |
Data extracted from studies on related pyrroloisoquinoline and pyrrolizine systems and may not be directly representative of this compound. acs.orgtandfonline.com
Photochromic and Electrochromic Materials
Photochromic and electrochromic materials, which can change their optical properties in response to light or an electric field, are crucial for applications such as smart windows and optical data storage. While specific research on the photochromic and electrochromic behavior of this compound is limited, studies on related compounds provide insights into its potential. For instance, derivatives of 2,5-di(2-thienyl)-1H-pyrrole have been investigated for their versatile electrochromic properties. researchgate.net Furthermore, quinolinic and isoquinolinic derivatives have been studied as reversible electrochromes, where the molecular structure and substitution patterns are tailored to maximize electrochromic contrast. nih.govresearchgate.net The development of polymers based on pyrrole and phenothiazine (B1677639) units also highlights the potential of pyrrole-containing systems in creating stable and multicolored electrochromic devices. researchgate.net
Organic Semiconductors and Conductors
The π-conjugated nature of this compound suggests its potential as an organic semiconductor. Pyrrole-containing materials have been explored for their semiconducting properties in applications like organic photovoltaics and organic field-effect transistors. mdpi.com The electron-rich character of the pyrrole ring can facilitate charge transport, a key requirement for semiconductor performance. Research into novel multifunctional organic semiconductor materials often involves the synthesis and characterization of complex heterocyclic systems to tune their opto-electrical properties.
Role as a Privileged Scaffold for Chemical Probe Development
In medicinal chemistry and chemical biology, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets. The pyrrolo[2,1-a]isoquinoline core, of which this compound is a derivative, is considered a privileged structure. This is due to its presence in numerous natural products with diverse biological activities. The development of fluorescent probes based on such scaffolds is a promising area of research. For example, water-soluble fluorescent probes derived from pyrrolo[2,1-a]isoquinoline have been synthesized for the detection of silver ions in aqueous solutions, demonstrating a "turn-on" fluorescence phenomenon. researchgate.net This highlights the potential for designing and synthesizing novel chemical probes based on the this compound framework for various biological and environmental sensing applications.
Prospects for Asymmetric Synthesis Reagents
The asymmetric synthesis of chiral molecules is of paramount importance in the pharmaceutical industry. The isoquinoline alkaloid framework is a common target in asymmetric synthesis due to the biological activity of many of its derivatives. nih.gov Various strategies have been developed for the asymmetric synthesis of tetrahydroisoquinoline and pyrrolo[2,1-a]isoquinoline derivatives. mdpi.comnih.govresearchgate.netrsc.org One of the key methods involves the 1,3-dipolar cycloaddition of isoquinolinium N-ylides with various dipolarophiles. nih.gov This approach allows for the stereocontrolled construction of the pyrrolidine (B122466) ring fused to the isoquinoline core. While the direct use of this compound as a reagent in asymmetric synthesis is not yet established, its structural motifs are central to the design of precursors and catalysts for such transformations.
Integration into More Complex Heterocyclic Systems
The this compound scaffold can serve as a versatile starting point for the synthesis of more complex, fused heterocyclic systems. Various synthetic methodologies, such as cascade reactions and cycloadditions, can be employed to build upon this core structure. rsc.orgacs.orgorganic-chemistry.org For example, the intramolecular azomethine ylide-alkene [3+2] cycloaddition is a powerful tool for constructing pyrrolidine-fused isoquinoline and quinoline (B57606) scaffolds. nih.gov The development of novel synthetic routes to pyrrolo[2,1-a]isoquinolines and their subsequent functionalization are active areas of research, leading to the creation of diverse molecular architectures with potential applications in medicinal chemistry and materials science. nih.gov
Future Research Avenues and Unexplored Potentials
The unique structural combination of a 1-substituted isoquinoline and an N-methylated pyrrole ring in this compound opens up several promising avenues for future research.
Medicinal Chemistry and Drug Discovery: The isoquinoline nucleus is a well-established pharmacophore found in numerous FDA-approved drugs. pharmaguideline.com Derivatives of the broader pyrrolo[2,1-a]isoquinoline class have shown significant cytotoxic activity against various cancer cell lines. nih.govnih.gov A primary area of future research would be the synthesis and biological evaluation of a library of derivatives of this compound. Systematic modifications of both the isoquinoline and pyrrole rings could lead to the identification of potent and selective therapeutic agents.
Anticancer Agents: Given the established anticancer properties of related pyrroloisoquinolines, this compound and its analogs should be screened against a panel of cancer cell lines to determine their cytotoxic and antiproliferative effects. mdpi.comnih.gov Mechanistic studies could then elucidate their mode of action, which might involve DNA intercalation, topoisomerase inhibition, or other cellular pathways.
Antimicrobial and Antiviral Agents: Isoquinoline alkaloids have demonstrated a broad spectrum of antimicrobial and antiviral activities. nih.govmdpi.com Future studies should explore the potential of this compound and its derivatives to combat various pathogens.
Neuropharmacological Agents: The isoquinoline scaffold is also present in compounds with significant effects on the central nervous system. Investigating the neuropharmacological profile of this specific compound could reveal potential applications in treating neurological disorders.
Materials Science and Coordination Chemistry: The nitrogen atoms in both the isoquinoline and pyrrole rings of this compound can act as ligands for metal ions. This suggests potential applications in materials science and coordination chemistry.
Organic Light-Emitting Diodes (OLEDs): The extended π-system of the molecule suggests it may possess interesting photophysical properties. Future research could explore its potential as a component in organic light-emitting diodes or as a fluorescent probe.
Catalysis: Metal complexes of N-heterocyclic compounds are widely used as catalysts in organic synthesis. The synthesis of metal complexes of this compound and the evaluation of their catalytic activity in various organic transformations is a promising research direction.
Synthetic Methodology: The development of novel and efficient synthetic routes to this compound and its derivatives is another important area for future research. While general methods for the synthesis of isoquinolines and pyrroles are well-established, optimizing these for this specific scaffold could enable the production of a wider range of analogs for biological and materials science studies. pharmaguideline.comorganic-chemistry.org
Interactive Data Table: Potential Research Directions
| Research Area | Specific Focus | Potential Applications |
| Medicinal Chemistry | Synthesis of derivatives and biological screening | Anticancer, antimicrobial, antiviral, neuropharmacological agents |
| Materials Science | Investigation of photophysical properties | Organic electronics, fluorescent sensors |
| Coordination Chemistry | Synthesis of metal complexes | Homogeneous catalysis |
| Synthetic Chemistry | Development of novel synthetic routes | Efficient access to a library of analogs |
Conclusion and Outlook for this compound Research
While direct research on this compound is currently limited, the compound stands as a promising candidate for future scientific exploration. Its structure, combining the well-known isoquinoline and N-methylpyrrole moieties, suggests a high likelihood of interesting biological and material properties. The rich chemistry and diverse applications of related pyrroloisoquinoline alkaloids provide a strong impetus for further investigation. researchgate.netnih.gov
Future research efforts should focus on the systematic synthesis and evaluation of this compound and its derivatives. Such studies are poised to unlock the full potential of this intriguing molecule, potentially leading to the development of new therapeutic agents, advanced materials, and novel catalytic systems. The interdisciplinary nature of this research, spanning organic synthesis, medicinal chemistry, and materials science, highlights the exciting opportunities that lie ahead in the study of this and related heterocyclic compounds.
Q & A
Q. What established synthetic methodologies are used for 1-(1-Methyl-1H-pyrrol-2-yl)isoquinoline, and how are reaction conditions optimized?
The compound is synthesized via one-pot reactions, such as reacting 2-(2-oxo-2-phenylethyl)isoquinolinium bromide with maleic acid in dimethylformamide (DMF) using TPCD and potassium carbonate as catalysts. Purification involves silica gel column chromatography with petroleum ether-ethyl acetate (3:1), yielding 80% crystalline product . Optimization includes controlling stoichiometry, solvent polarity, and catalyst ratios to enhance yield and selectivity. For derivatives, coupling reactions with acyl chlorides (e.g., isoquinolinecarbonyl chloride) under anhydrous conditions are employed, monitored by ESI-MS for intermediate validation .
Q. How is the molecular structure of this compound confirmed experimentally?
X-ray crystallography is the gold standard for structural confirmation. The fused isoquinoline-pyrrole ring system is planar, with dihedral angles (e.g., 53.73° between fused and benzene rings) and bond lengths (e.g., N–C8: 1.377 Å, N–C11: 1.414 Å) validated against crystallographic databases . Intramolecular C–H⋯O hydrogen bonds (S(6) ring) and van der Waals interactions stabilize the crystal lattice, as detailed in Table 1 of the original study .
Q. What safety protocols are essential when handling this compound in laboratory settings?
The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Researchers must use fume hoods, wear nitrile gloves, and employ closed systems during synthesis. Emergency protocols include immediate decontamination and medical consultation for exposure, as per GHS guidelines .
Advanced Research Questions
Q. How can computational reaction path searches improve synthetic design for pyrrolo-isoquinoline derivatives?
Quantum chemical calculations (e.g., density functional theory) and reaction path algorithms predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD integrates computational screening to identify optimal catalysts (e.g., TPCD) and solvent systems, achieving 40–80% yields in multi-step syntheses . Machine learning models trained on reaction datasets (e.g., bond dissociation energies, steric effects) further refine condition selection .
Q. How should researchers address discrepancies in crystallographic data, such as variable bond lengths in the fused ring system?
Variations in bond lengths (e.g., N–C8 vs. N–C11) arise from differences in hybridization (sp²) and electronic environments. Researchers should compare data against high-resolution structures in the Cambridge Structural Database and validate using Hirshfeld surface analysis. For example, the 0.037 Å difference in N–C bonds in reflects resonance effects, which can be modeled via DFT to confirm experimental observations .
Q. What methodological considerations apply to multi-component reactions involving this compound?
Three-component [3 + 2] cycloadditions enable functionalization at the pyrrole and isoquinoline moieties. Key factors include:
- Regioselectivity : Controlled by electron-deficient/rich sites (e.g., maleic acid as a dienophile).
- Catalyst choice : Lewis acids (e.g., ZnCl₂) enhance reaction rates.
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates.
Reaction progress is monitored via TLC and NMR, with yields optimized to 60–85% .
Q. How do electronic effects influence the biological activity of pyrrolo-isoquinoline derivatives?
Electron-withdrawing groups (e.g., carbonyl) at the 3-position enhance interactions with biological targets (e.g., kinases) by increasing electrophilicity. Structure-activity relationship (SAR) studies involve synthesizing derivatives (e.g., methoxy-substituted analogs) and testing cytotoxicity via MTT assays. For example, 5-methoxy substitution increases lipophilicity, improving cell membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
